molecular formula C18H27NO4 B12887904 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid

Cat. No.: B12887904
M. Wt: 321.4 g/mol
InChI Key: FJTJERYCZFMZLF-OUKQBFOZSA-N
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Description

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the introduction of the heptanoic acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxooct-1-en-1-yl with an appropriate oxazole precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid apart is its unique structure, which combines the oxazole ring with a heptanoic acid side chain. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

7-[5-[(E)-3-oxooct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid

InChI

InChI=1S/C18H27NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-14H,2-11H2,1H3,(H,21,22)/b13-12+

InChI Key

FJTJERYCZFMZLF-OUKQBFOZSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/C1=C(N=CO1)CCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC1=C(N=CO1)CCCCCCC(=O)O

Origin of Product

United States

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